![molecular formula C19H16FN5OS B2775627 N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1013785-41-5](/img/structure/B2775627.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H16FN5OS and its molecular weight is 381.43. The purity is usually 95%.
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Scientific Research Applications
- Researchers have explored the antibacterial properties of this compound. In a study, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives were synthesized using a straightforward route. These derivatives exhibited antibacterial effects against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well . While only one compound showed antibacterial activity, further optimization and structural modifications could enhance its efficacy.
- The compound’s structure suggests potential antitubercular activity. Researchers have designed and synthesized novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Further studies could explore their efficacy and mechanism of action .
- Isoxazole derivatives, including 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole, have been investigated for various pharmacological activities. These include analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects. The isoxazole ring serves as a scaffold in many drugs, emphasizing its importance in medicinal chemistry .
- Isoxazole derivatives, including the compound , exhibit affinity for serotonergic and dopaminergic receptors. Understanding their binding profiles and interactions with these receptors could lead to novel drug development .
- Researchers have studied the SAR of related compounds. Changes in functional groups, such as amide, imide, and alkyl groups, can significantly impact antimicrobial activity. Investigating the SAR of this compound may reveal insights into its biological effects .
- 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole serves as an important intermediate in the synthesis of paliperidone, an active metabolite of the antipsychotic risperidone. Understanding its role as a synthetic building block can aid drug development .
Antibacterial Activity
Antitubercular Potential
Pharmacological Applications
Affinity for Receptors
Structure-Activity Relationship (SAR)
Synthetic Intermediates
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstM. tuberculosis . The target of these compounds is often the enzyme DprE1 , which is crucial for the survival of M. tuberculosis .
Mode of Action
tuberculosis by interacting with the enzyme DprE1 . The interaction of the compound with its target often results in the inhibition of the target’s function, leading to the death of the pathogen .
Biochemical Pathways
The inhibition of dpre1 by benzothiazole derivatives disrupts the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to the death of the pathogen .
Result of Action
The result of the compound’s action is the inhibition of the growth of M. tuberculosis . By inhibiting the function of DprE1, the compound disrupts the biosynthesis of arabinogalactan, leading to the death of the pathogen .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other substances.
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5OS/c1-12-8-16(24(2)23-12)18(26)25(11-13-4-3-7-21-10-13)19-22-15-6-5-14(20)9-17(15)27-19/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHZIKDZODFPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide |
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